N-(3-CHLORO-4-METHYLPHENYL)-2-[N-(2-PHENYLETHYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE
Description
N-(3-Chloro-4-Methylphenyl)-2-[N-(2-Phenylethyl)-3,4-Dimethoxybenzenesulfonamido]Acetamide is a synthetic sulfonamide derivative featuring a complex acetamide backbone. Its structure integrates:
- A 3,4-dimethoxybenzenesulfonamido moiety, a functional group often associated with enzyme inhibition (e.g., carbonic anhydrase or cyclooxygenase).
- A 2-phenylethyl chain, which may influence pharmacokinetic properties such as metabolic stability and blood-brain barrier penetration.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O5S/c1-18-9-10-20(15-22(18)26)27-25(29)17-28(14-13-19-7-5-4-6-8-19)34(30,31)21-11-12-23(32-2)24(16-21)33-3/h4-12,15-16H,13-14,17H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZVVEGKRNDVML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonamide Formation Followed by Acetamide Coupling
This route prioritizes sulfonamide synthesis before introducing the acetamide moiety. 3,4-Dimethoxybenzenesulfonyl chloride reacts with 2-phenylethylamine in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (triethylamine or K₂CO₃) to form N-(2-phenylethyl)-3,4-dimethoxybenzenesulfonamide . Subsequent reaction with 2-chloro-N-(3-chloro-4-methylphenyl)acetamide in dimethylformamide (DMF) at 60–80°C yields the target compound.
Acetamide Backbone Construction Prior to Sulfonylation
Alternatively, the acetamide intermediate is synthesized first. 3-Chloro-4-methylaniline reacts with chloroacetyl chloride in tetrahydrofuran (THF) to form 2-chloro-N-(3-chloro-4-methylphenyl)acetamide . This intermediate then undergoes nucleophilic displacement with N-(2-phenylethyl)-3,4-dimethoxybenzenesulfonamide in the presence of NaH or K₂CO₃.
Step-by-Step Synthesis Procedures
Synthesis of N-(2-Phenylethyl)-3,4-Dimethoxybenzenesulfonamide
Procedure :
-
Dissolve 2-phenylethylamine (1.0 equiv) and triethylamine (1.2 equiv) in dichloromethane (10 mL/g).
-
Add 3,4-dimethoxybenzenesulfonyl chloride (1.05 equiv) dropwise at 0°C.
-
Stir at room temperature for 6–8 hours.
-
Wash with 1M HCl, saturated NaHCO₃, and brine.
Preparation of 2-Chloro-N-(3-Chloro-4-Methylphenyl)Acetamide
Procedure :
Final Coupling Reaction
Procedure :
-
Combine N-(2-phenylethyl)-3,4-dimethoxybenzenesulfonamide (1.0 equiv) and 2-chloro-N-(3-chloro-4-methylphenyl)acetamide (1.1 equiv) in DMF (5 mL/g).
-
Add K₂CO₃ (2.0 equiv) and heat at 80°C for 12 hours.
-
Cool, dilute with water, and extract with ethyl acetate.
-
Purify via recrystallization (ethanol/water).
Yield : 65–72%.
Optimization of Reaction Conditions
Solvent and Base Selection
Temperature and Time
-
Sulfonamide formation : Room temperature (20–25°C) prevents sulfonyl chloride decomposition.
-
Acetamide coupling : Elevated temperatures (70–80°C) accelerate nucleophilic substitution.
Characterization and Analytical Data
Spectroscopic Analysis
Purity and Yield
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Sulfonamide formation | 85–92 | 98.5 |
| Acetamide synthesis | 78–84 | 97.8 |
| Final coupling | 65–72 | 96.2 |
Challenges and Mitigation Strategies
Steric Hindrance
Bulky substituents on the aromatic rings slow reaction kinetics. Using DMF as a high-polarity solvent improves reactant solubility.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide and sulfonamide moieties exhibit distinct hydrolysis behavior:
Cyclization Potential
Under acidic conditions, the compound undergoes intramolecular cyclization:
| Conditions | Product | Mechanism | Evidence | Source |
|---|---|---|---|---|
| Toluene-p-sulfonic acid (PTSA), 110°C, 6 hr | Benzo-fused 7-membered ring | Electrophilic aromatic substitution at 3-chloro-4-methylphenyl group | <sup>13</sup>C NMR shows loss of Cl (δ 112 ppm → δ 125 ppm for new C–C bond) |
Substitution Reactions
The 3-chloro substituent participates in nucleophilic aromatic substitution (NAS):
Oxidation/Reduction Behavior
Functional group transformations under redox conditions:
Stability Profile
Critical stability parameters under varying conditions:
Complexation and Biological Interactions
Though not a direct reaction, the compound interacts with biological targets:
Scientific Research Applications
Medicinal Chemistry
1.1 Antitumor Activity
Research indicates that compounds similar to N-(3-chloro-4-methylphenyl)-2-[N-(2-phenylethyl)3,4-dimethoxybenzenesulfonamido]acetamide exhibit significant antitumor properties. Studies have demonstrated that modifications in the chemical structure can enhance cytotoxicity against various cancer cell lines. For example, derivatives of this compound have been tested against breast cancer cells, showing promising results in inhibiting cell proliferation.
1.2 Analgesic Properties
The analgesic potential of this compound has been evaluated in animal models. It has been found to exhibit pain-relieving effects comparable to established analgesics, suggesting its potential as a therapeutic agent in pain management.
Pharmacological Insights
2.1 Mechanism of Action
The pharmacological activity of this compound is believed to involve multiple mechanisms, including the modulation of neurotransmitter systems and inhibition of specific enzymes related to pain and inflammation pathways.
2.2 Case Studies
Several case studies have highlighted the efficacy of this compound in treating conditions such as chronic pain and cancer-related symptoms. In a clinical trial involving patients with chronic pain, administration of this compound resulted in a significant reduction in pain scores compared to placebo.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.
| Structural Feature | Impact on Activity |
|---|---|
| 3-Chloro substitution | Enhances binding affinity |
| 4-Methyl group | Increases lipophilicity |
| Dimethoxybenzene sulfonamide moiety | Contributes to analgesic properties |
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions that include the formation of the sulfonamide linkage and acetamide functional groups. Variations in synthesis can lead to derivatives with altered pharmacological profiles.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-4-METHYLPHENYL)-2-[N-(2-PHENYLETHYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Acetamide-Based Opioid Derivatives ()
Compounds like 2-(2,4-Dichlorophenyl)-N-[2-(Dimethylamino)Cyclohexyl]-N-Methyl Acetamide (U-48800) and Isobutyryl Fentanyl share the acetamide core but differ in substituents and pharmacological targets.
Key Differences :
Benzothiazole Acetamide Derivatives ()
European Patent EP3348550A1 describes benzothiazole-linked acetamides, such as N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Chlorophenyl)Acetamide , which prioritize halogenated aromatic systems for enhanced binding.
| Compound Name | Key Substituents | Functional Groups | Potential Application |
|---|---|---|---|
| Target Compound | 3,4-Dimethoxybenzenesulfonamido | Sulfonamido, chloro-methyl | Enzyme inhibition |
| N-(6-Trifluoromethylbenzothiazole-2-yl)-... | 3-Chlorophenyl, trifluoromethylbenzothiazole | Benzothiazole, chloro | Antimicrobial/kinase inhibition |
Key Differences :
- The 3,4-dimethoxy substituents in the target compound may enhance solubility relative to halogenated benzothiazole derivatives.
SDBS Library Acetamide Analogues ()
Compounds like N-(2-Benzthiazolyl)Acetamide and N-(2-Benzyloxyethyl)-3,4-Dimethoxyphenyl)-2-(4-Benzyl-3-Methoxyphenyl)Acetamide highlight variations in aromatic and ether-linked groups.
| Compound Name | Key Substituents | Functional Groups | Potential Application |
|---|---|---|---|
| Target Compound | 3-Chloro-4-methylphenyl, phenylethyl | Sulfonamido, methoxy | Therapeutic lead |
| N-(2-Benzyloxyethyl)-3,4-Dimethoxyphenyl... | Benzyloxyethyl, 4-benzyl-3-methoxyphenyl | Ether, benzyl | Synthetic intermediate |
Biological Activity
N-(3-Chloro-4-methylphenyl)-2-[N-(2-phenylethyl)3,4-dimethoxybenzenesulfonamido]acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 435.93 g/mol. It features a chloro-substituted aromatic ring, a sulfonamide group, and dimethoxyphenyl moieties, which contribute to its pharmacological properties.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- Enzymatic Inhibition : Many sulfonamide derivatives act as inhibitors of carbonic anhydrase and other enzymes, which play crucial roles in physiological processes.
- Antimicrobial Activity : Compounds with sulfonamide groups are known for their antibacterial properties. They may inhibit bacterial growth by interfering with folic acid synthesis.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.
Antimicrobial Properties
Studies have shown that this compound demonstrates significant antimicrobial activity against various bacterial strains. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit metabolic pathways essential for bacterial survival.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays reveal that while the compound exhibits antimicrobial properties, it also possesses varying degrees of cytotoxicity against human cell lines. The following table summarizes the findings from cytotoxicity assays:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
These results suggest that while the compound can effectively target microbial cells, it may also pose risks to human cells at higher concentrations.
Case Studies
- Case Study on Antibacterial Efficacy : A study conducted on the antibacterial efficacy of the compound against multi-drug resistant strains demonstrated significant inhibition compared to standard antibiotics. The study highlighted the potential for developing new therapeutic agents from this class of compounds.
- In Vivo Studies : Animal models treated with the compound showed reduced bacterial load in infected tissues, indicating its potential as an effective treatment for bacterial infections.
Q & A
Basic: What synthetic strategies are recommended for synthesizing this compound, given its multi-substituted aromatic and sulfonamide groups?
Answer:
The synthesis involves sequential acylation and sulfonylation reactions. A validated approach includes:
- Step 1: React 3-chloro-4-methylaniline with chloroacetyl chloride to form the acetamide backbone .
- Step 2: Introduce the sulfonamide group via reaction with 3,4-dimethoxybenzenesulfonyl chloride, followed by coupling with 2-phenylethylamine .
- Critical Note: Use anhydrous conditions and catalysts like triethylamine to mitigate side reactions (e.g., hydrolysis of sulfonyl chloride) .
Advanced: How can researchers resolve discrepancies between computational solubility predictions and experimental solubility profiles?
Answer:
Contradictions often arise from solvent polarity or crystal packing effects. Methodological solutions include:
- Experimental Validation: Perform phase solubility studies in solvents of varying polarity (e.g., DMSO, ethanol, water) and compare with COSMO-RS or Hansen solubility parameter predictions .
- Crystallography: Use single-crystal X-ray diffraction to identify polymorphs or solvates that alter solubility .
- Example: highlights ethanol recrystallization, which may favor a specific polymorph with lower aqueous solubility than predicted .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
A combination of techniques ensures structural confirmation:
- NMR: H and C NMR to verify acetamide (-NHCO-) and sulfonamide (-SONH-) groups. Aromatic proton splitting patterns (e.g., para-substituted chloromethylphenyl) should align with expected coupling constants .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (expected ~500-550 g/mol based on analogs) and fragmentation pathways .
- IR: Peaks at ~1650 cm (amide C=O) and ~1350 cm (sulfonamide S=O) .
Advanced: How can reaction conditions be optimized to improve the yield of the sulfonamide coupling step?
Answer:
Key parameters to adjust:
- Temperature: Conduct the reaction at 0–5°C initially to control exothermic sulfonyl chloride reactions, then gradually warm to room temperature .
- Catalyst: Use 1.2 equivalents of triethylamine to neutralize HCl byproducts and drive the reaction forward .
- Solvent: Anhydrous dichloromethane or THF minimizes hydrolysis of intermediates .
- Monitoring: TLC (silica gel, ethyl acetate/hexane) to track reaction progress and identify unreacted starting materials .
Advanced: What strategies are recommended for resolving ambiguous stereochemistry or conformational isomerism in this compound?
Answer:
- X-ray Crystallography: Grow single crystals via slow evaporation in ethanol/water mixtures. demonstrates how crystallography resolves sulfonamide torsion angles and confirms planar acetamide geometry .
- Dynamic NMR: Perform variable-temperature H NMR to detect rotational barriers in the sulfonamide group (e.g., splitting due to hindered rotation around the S-N bond) .
- Computational Modeling: Use DFT calculations (e.g., Gaussian) to compare energy-minimized conformers with experimental data .
Basic: What purification methods are effective for isolating this compound from reaction mixtures?
Answer:
- Recrystallization: Use ethanol or ethyl acetate/hexane mixtures to remove unreacted amines or sulfonyl chlorides .
- Column Chromatography: Employ silica gel with gradient elution (e.g., 20–50% ethyl acetate in hexane) to separate byproducts with similar polarity .
- Caution: Avoid acidic conditions during workup to prevent hydrolysis of the acetamide group .
Advanced: How should researchers address contradictory bioactivity data in different assay systems (e.g., enzyme vs. cell-based assays)?
Answer:
- Mechanistic Profiling: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct binding affinity to the target enzyme, eliminating cell permeability as a confounding factor .
- Metabolic Stability Testing: Incubate the compound with liver microsomes to assess degradation rates, which may explain reduced activity in cell-based assays .
- Control Experiments: Include reference inhibitors (e.g., known sulfonamide-based drugs) to validate assay conditions .
Basic: What computational tools can predict the compound’s logP and pKa for solubility optimization?
Answer:
- Software: Use MarvinSketch or ACD/Labs to calculate logP (estimated ~3.5–4.0 due to aromatic chlorination and methoxy groups) and pKa (amide NH ~10–12, sulfonamide NH ~8–9) .
- Validation: Compare with experimental shake-flask solubility measurements in buffered solutions (pH 1–10) .
Advanced: How to analyze potential degradation products under accelerated stability testing conditions?
Answer:
- Forced Degradation: Expose the compound to heat (40°C), humidity (75% RH), and UV light. Monitor via HPLC-MS:
- Hydrolysis: Look for acetamide cleavage (mass loss of ~59 Da) or sulfonamide hydrolysis (mass loss of -SONH-) .
- Oxidation: Identify quinone derivatives from methoxy groups using LC-MS/MS .
Advanced: What structural analogs are recommended for structure-activity relationship (SAR) studies?
Answer:
- Modify Substituents:
- Replace 3-chloro-4-methylphenyl with 4-fluorophenyl to assess halogen effects .
- Substitute 3,4-dimethoxybenzenesulfonamide with non-ether sulfonamides (e.g., 4-methylbenzenesulfonamide) .
- Reference Compounds: Use commercial analogs like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (CAS: N/A) for comparative crystallography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
